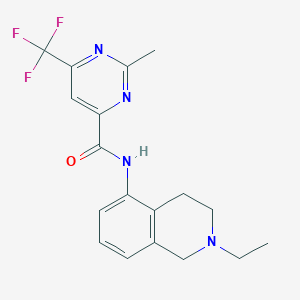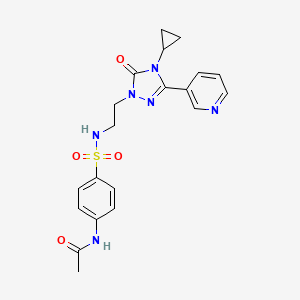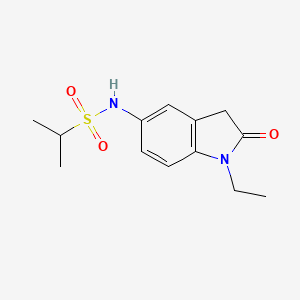![molecular formula C19H28N6O2 B2701173 2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2196214-40-9](/img/structure/B2701173.png)
2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperidine ring, a 1,2,4-triazole ring, and a dihydropyridazinone ring. These functional groups suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, affecting its solubility in various solvents .Scientific Research Applications
Biological Activity and Potential Therapeutic Applications
- Antimicrobial Activity : Compounds with similar structural features have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal pathogens. For example, novel thiazolo-triazolo-pyridine derivatives have demonstrated significant biological activity against tested microorganisms, indicating potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
- Antihistaminic and Anti-inflammatory Activities : Some derivatives have shown both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting their potential use in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Synthetic Methodologies and Chemical Properties
- Synthesis of Pyridazine, Oxadiazole, 1,2,3-Triazole, and 4-Aminopyrazole Derivatives : Research on similar compounds includes the development of new synthetic routes to produce heterocyclic derivatives, which are of interest for their diverse chemical properties and potential pharmacological activities (Abdallah, Salaheldin, & Radwan, 2007).
- Novel Cyclic Dipeptidyl Ureas : The synthesis of new classes of compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, highlights the exploration of unique chemical structures for potential biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c26-18-5-4-17(25-15-20-14-21-25)22-24(18)12-16-6-10-23(11-7-16)13-19(27)8-2-1-3-9-19/h4-5,14-16,27H,1-3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGPFRPTKPAJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2701092.png)
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2701093.png)

![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2701096.png)
![4-cyano-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2701099.png)



![5-((2-(diethylamino)ethyl)thio)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701106.png)

![3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2701109.png)
![methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2701110.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)
